Furan-3-yl(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone
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Overview
Description
Furan-3-yl(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone is a complex organic compound that has garnered attention in the scientific community due to its unique structure and potential applications. This compound features a furan ring, a pyrazine moiety, and an azetidine ring, making it a versatile molecule for various chemical reactions and applications.
Mechanism of Action
Target of Action
Similar compounds have been shown to have significant activity against lung carcinoma cell lines and Mycobacterium tuberculosis .
Mode of Action
Related compounds have been shown to exhibit cytotoxic effects towards lung carcinoma cell lines
Biochemical Pathways
Related compounds have been shown to induce apoptosis in lung carcinoma cell lines , suggesting that the compound may affect pathways related to cell survival and death.
Result of Action
The search results suggest that Furan-3-yl(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone and related compounds may have cytotoxic effects on lung carcinoma cell lines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furan-3-yl(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the furan and pyrazine intermediates. One common method involves the Suzuki–Miyaura cross-coupling reaction, where 2-bromo-5-nitro furan is reacted with phenyl boronic acids under microwave irradiation in the presence of palladium catalysts . The azetidine ring is then introduced through a nucleophilic substitution reaction, followed by the coupling of the pyrazine moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Furan-3-yl(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group in the furan ring can be reduced to an amine.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Amino derivatives of the furan ring.
Substitution: Various substituted azetidine derivatives.
Scientific Research Applications
Furan-3-yl(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- Furan-2-yl(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone
- Thiophene-3-yl(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone
- Pyrrole-3-yl(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone
Uniqueness
Furan-3-yl(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone is unique due to the presence of the furan ring, which imparts specific chemical reactivity and biological activity. The combination of the furan, pyrazine, and azetidine rings in a single molecule provides a versatile platform for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
furan-3-yl-[3-(pyrazin-2-ylamino)azetidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2/c17-12(9-1-4-18-8-9)16-6-10(7-16)15-11-5-13-2-3-14-11/h1-5,8,10H,6-7H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCKXZUFWFWQCLK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=COC=C2)NC3=NC=CN=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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